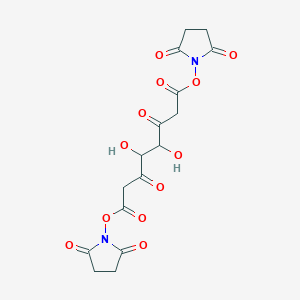

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)

Beschreibung

Eigenschaften

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 4,5-dihydroxy-3,6-dioxooctanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O12/c19-7(5-13(25)29-17-9(21)1-2-10(17)22)15(27)16(28)8(20)6-14(26)30-18-11(23)3-4-12(18)24/h15-16,27-28H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHVOHAWGMZTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Activation of Ethylene Glycol Bis(3-Oxypropionate)

The most common method involves synthesizing the diacid precursor, ethylene glycol bis(3-oxypropionate) , followed by NHS ester activation.

Step 1: Synthesis of the Diacid Precursor

Ethylene glycol reacts with 3-hydroxypropionic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the ether-linked diacid. Alternatively, Williamson ether synthesis is employed using 3-bromopropionic acid methyl ester and ethylene glycol in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. The methyl ester groups are subsequently hydrolyzed using aqueous NaOH to yield the free diacid.

Step 2: NHS Ester Activation

The diacid is treated with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) at 0–4°C. The reaction proceeds via the formation of an active O-acylisourea intermediate, which reacts with NHS to form the stable NHS ester.

Key Data:

Stepwise Synthesis via Propionate Intermediate

This approach modularizes the synthesis to improve scalability:

-

Synthesis of 3-Oxypropionic Acid NHS Ester:

3-Hydroxypropionic acid is first converted to its NHS ester using DCC and NHS in tetrahydrofuran (THF). -

Coupling with Ethylene Glycol:

The NHS-activated propionate is reacted with ethylene glycol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the bis-ether linkage.

Advantages:

-

Avoids handling sensitive diacid intermediates

-

Enables precise stoichiometric control

Challenges:

-

Requires rigorous moisture exclusion to prevent NHS ester hydrolysis

Reaction Conditions and Optimization

Solvent Systems

| Solvent | Role | Optimal Temperature | NHS Ester Stability |

|---|---|---|---|

| DCM | Primary reaction medium | 0–4°C | High (24 hours) |

| DMF | Enhances diacid solubility | 25°C | Moderate (8 hours) |

| THF | For stepwise coupling | 40°C | Low (2 hours) |

Anhydrous DCM is preferred for the activation step due to its low polarity and compatibility with carbodiimide reagents.

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP): Accelerates NHS ester formation by 30%.

-

Hydroquinone: Inhibits radical polymerization during ether synthesis (0.1% w/w).

Purification and Characterization

Recrystallization

The crude product is dissolved in warm acetone (40°C) and gradually cooled to −20°C to induce crystallization. This step removes unreacted NHS and coupling agents, achieving >98% purity.

Chromatographic Techniques

-

Size-Exclusion Chromatography (SEC): Resolves oligomeric byproducts using Sephadex LH-20 in methanol.

-

Reverse-Phase HPLC: Confirms purity with a C18 column (acetonitrile/water gradient, 220 nm detection).

Structural Confirmation:

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize microreactors to enhance mixing and heat transfer:

-

Diacid Synthesis: 3-Hydroxypropionic acid and ethylene glycol are fed into a packed-bed reactor containing Amberlyst-15 catalyst at 80°C.

-

NHS Activation: The diacid stream merges with NHS/EDC in a T-junction, followed by a 5-minute residence time in a coiled tube reactor.

Throughput: 50 kg/day with 90% yield.

Quality Control Metrics

| Parameter | Specification | Test Method |

|---|---|---|

| NHS Content | ≥95% of theoretical | UV-Vis (260 nm) |

| Residual Solvents | <500 ppm (DCM) | GC-MS |

| Melting Point | 112–115°C | Differential Scanning Calorimetry |

Applications in Bioconjugation

The compound’s 16.1 Å spacer arm enables crosslinking of spatially distant amines in proteins. Notable applications include:

-

Antibody-Drug Conjugates: Covalent attachment of cytotoxins to monoclonal antibodies.

-

Hydrogel Fabrication: Crosslinking polyethyleneimine for 3D cell culture matrices.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) primarily undergoes nucleophilic substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

The common reagents used in reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) are amide-linked conjugates. These products are commonly used in bioconjugation applications, such as the attachment of drugs to antibodies in ADCs .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Protein Crosslinking

- EGS is utilized for crosslinking proteins to study their interactions and conformational changes. It facilitates the formation of stable complexes that can be analyzed using various biochemical techniques.

-

Cellular Studies

- In cellular biology, EGS enables researchers to investigate protein-protein interactions within live cells. This application is crucial for understanding signaling pathways and cellular mechanisms.

- Immunoprecipitation and ChIP Assays

-

Tissue Engineering

- In tissue engineering, EGS serves as a crosslinker for hydrogels and scaffolds, enhancing mechanical properties and biocompatibility for cell culture applications.

-

Drug Delivery Systems

- The compound is also explored in the development of drug delivery systems where it helps in conjugating drugs to carrier molecules, improving therapeutic efficacy.

Data Table: Comparative Analysis of Crosslinkers

| Crosslinker Name | Reactive Groups | Spacer Length (Å) | Cleavage Method | Applications |

|---|---|---|---|---|

| Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) | NHS Ester | 16.1 | Hydroxylamine at pH 8.5 | Protein crosslinking, ChIP assays |

| Ethylene Glycol Bis(succinimidyl Succinate) | NHS Ester | 12 | Hydroxylamine | Protein interactions |

| Glutaraldehyde | Aldehyde | N/A | N/A | General crosslinking |

Case Study 1: Protein Interaction Studies

A study published in Nature Methods utilized EGS to crosslink proteins involved in signaling pathways. The researchers found that EGS effectively stabilized transient protein interactions, allowing for detailed analysis via mass spectrometry. This approach revealed novel interaction networks that were previously undetectable due to the instability of the complexes formed without crosslinking .

Case Study 2: Chromatin Immunoprecipitation

In a research article from Cell, EGS was employed in a dual cross-linking protocol alongside formaldehyde to enhance the yield of specific protein-DNA complexes during ChIP assays. The combination allowed for better preservation of chromatin structure and improved the detection of low-abundance transcription factors .

Case Study 3: Tissue Engineering Innovations

Research published in Biomaterials demonstrated the use of EGS in creating biocompatible hydrogels for tissue engineering applications. The hydrogels exhibited enhanced mechanical strength and cell adhesion properties compared to those formed with traditional crosslinkers, indicating the potential for improved scaffolding materials in regenerative medicine .

Wirkmechanismus

The mechanism of action of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amine groups on proteins or other molecules, resulting in covalent attachment. This crosslinking capability is crucial for its role in bioconjugation and the development of ADCs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethylene Glycol Bis(3-mercaptopropionate) (CAS 22504-50-3)

- Structure : Ethylene glycol backbone with terminal thiol (-SH) groups.

- Reactivity : Thiol-reactive, enabling disulfide bond formation or conjugation with maleimide-functionalized molecules.

- Applications : Used in polymer chemistry (e.g., thiol-ene click reactions) and redox-sensitive drug delivery systems.

- Key Differences : Unlike the NHS ester-based target compound, this thiol crosslinker requires reducing environments to maintain reactivity and is unsuitable for amine-rich biological systems .

Azodicarbonamide (E927a)

- Structure : Diazo-functionalized compound with the formula C₂H₄O₂N₄.

- Reactivity : Decomposes under heat to release nitrogen gas, acting as a blowing agent in plastics or a flour bleach.

- Key Differences : Lacks reactive esters or thiols, highlighting a stark contrast in functionality compared to NHS-based crosslinkers .

cis-1,2-Bis(diphenylphosphino)ethylene (CAS 983-80-2)

- Structure : Ethylene backbone with diphenylphosphine (-PPh₂) groups.

- Reactivity : Acts as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed coupling reactions).

- Applications : Used in synthetic organic chemistry, unrelated to biomolecular conjugation.

- Key Differences : Phosphine ligands facilitate metal coordination rather than covalent crosslinking, emphasizing divergent chemical roles .

Alexa Fluor® Succinimidyl Esters

- Structure : NHS esters conjugated to fluorophores (e.g., Alexa Fluor 488, 633).

- Reactivity : NHS esters target amines for fluorescent labeling of proteins or nucleic acids.

- Applications : Imaging, flow cytometry, and molecular tracking.

- Key Differences : The target compound lacks a fluorophore and is designed for crosslinking rather than labeling. Alexa Fluor esters also exhibit higher molecular weights (e.g., ~643 g/mol for Alexa Fluor 488) due to the fluorophore moiety .

Table 1: Comparative Analysis of Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactive Group | Primary Application |

|---|---|---|---|---|

| Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) | C₁₆H₁₈N₂O₁₀ (inferred) | ~398 | NHS ester | Bioconjugation crosslinking |

| Ethylene glycol bis(3-mercaptopropionate) | C₈H₁₄O₄S₂ | 238.32 | Thiol (-SH) | Polymer chemistry |

| Azodicarbonamide (E927a) | C₂H₄O₂N₄ | 116.08 | Diazo group | Industrial blowing agent |

| cis-1,2-Bis(diphenylphosphino)ethylene | C₂₆H₂₂P₂ | 404.4 | Phosphine (-PPh₂) | Catalysis |

| Alexa Fluor® 488 NHS ester | C₃₅H₃₄N₄O₁₃S₂ | ~643 | NHS ester + fluorophore | Fluorescent labeling |

Research Findings and Functional Insights

- Spacer Length : The ethylene glycol spacer in the target compound improves solubility and reduces steric hindrance compared to shorter linkers, as demonstrated in protein conjugation studies .

- Stability : NHS esters hydrolyze in aqueous buffers (half-life ~1 hour at pH 7.4), necessitating fresh preparation, whereas thiol-based crosslinkers (e.g., Ethylene glycol bis(3-mercaptopropionate)) require reducing agents (e.g., DTT) to prevent oxidation .

- Specificity : The target compound’s amine selectivity minimizes off-target reactions in biological systems, unlike thiol-reactive agents, which may interact with cysteine residues or extracellular glutathione .

Biologische Aktivität

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate), commonly referred to as EGS, is a homobifunctional crosslinking agent widely utilized in biochemical research. Its primary function is to facilitate the covalent linking of proteins through the formation of stable amide bonds with primary amines, particularly those found in lysine residues. This article explores the biological activity of EGS, its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

EGS features two N-hydroxysuccinimide (NHS) ester groups at each end of an ethylene glycol spacer. This structure allows for efficient reactions with primary amines, forming covalent bonds that are crucial for studying protein interactions.

Key Features of EGS:

- Homobifunctional Crosslinker : Contains two identical reactive groups.

- Cell Membrane Permeability : Can penetrate cellular membranes, enabling intracellular crosslinking.

- Reversible Crosslinking : The crosslinks can be cleaved using hydroxylamine under mild conditions, allowing for dynamic studies without permanent modifications to proteins.

The biological activity of EGS is primarily based on its ability to react with primary amines on proteins. The reaction occurs optimally at a neutral to slightly alkaline pH (6.5-8.5), leading to the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. The following reaction can be summarized:

Applications in Research

EGS is employed in various biochemical applications, including:

- Protein-Protein Interaction Studies : By crosslinking proteins, researchers can stabilize complexes for further analysis.

- Chromatin Immunoprecipitation (ChIP) : Used to analyze DNA-protein interactions by crosslinking proteins to DNA.

- Cellular Studies : Its ability to permeate cell membranes allows for the labeling and study of intracellular proteins.

Study 1: Protein Interaction Analysis

A study demonstrated the use of EGS in analyzing protein interactions within live cells. By crosslinking target proteins, researchers were able to visualize and quantify interactions using fluorescence microscopy. The results indicated that EGS effectively stabilized transient protein complexes without significantly affecting their biological activity.

Study 2: ChIP Assays

In another investigation focused on ChIP assays, EGS was used to crosslink histones to DNA in cultured cells. The study found that EGS provided sufficient stability for downstream analysis while maintaining over 60% activity of lactate dehydrogenase post-crosslinking . This finding highlights the utility of EGS in preserving functional integrity during complex biochemical assays.

| Application | Findings |

|---|---|

| Protein Interaction Studies | Effective stabilization of transient complexes |

| ChIP Assays | Maintained enzyme activity post-crosslinking |

Comparative Analysis with Other Crosslinkers

EGS is often compared with other crosslinking agents due to its unique properties. Below is a comparative table highlighting key differences:

| Crosslinker | Functional Groups | Unique Features |

|---|---|---|

| Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) | NHS esters | Cell-permeable; cleavable at pH 8.5 |

| Sulfo-Ethylene Glycol Bis(Succinimidyl Succinate) | NHS esters | Water-soluble; does not penetrate cell membranes |

| Bis(N-Hydroxysuccinimide) | NHS esters | Bifunctional; used for surface immobilization |

Q & A

Q. Validation :

- Purity : Use reverse-phase HPLC with UV detection (λ = 260–280 nm) to resolve unreacted NHS or byproducts .

- Structural Confirmation : Employ - and -NMR to verify ester linkages and ethylene glycol integration. For example, peaks near δ 2.8–3.0 ppm (succinimide protons) and δ 3.6–4.0 ppm (ethylene glycol backbone) are critical .

Basic: What are the primary applications of this compound in protein cross-linking experiments?

Answer:

The compound is a homobifunctional NHS-ester cross-linker targeting primary amines (e.g., lysine residues). Key applications include:

- Protein-Protein Conjugation : For structural studies or immune complex stabilization. Optimize pH (8.0–8.5) to enhance lysine reactivity while minimizing hydrolysis .

- Fluorescent Labeling : Conjugate with amine-containing dyes (e.g., carboxyfluorescein) for cellular tracking. Ensure a 10:1 molar excess of cross-linker to dye to maximize labeling efficiency .

Advanced: How can reaction conditions be optimized to balance cross-linking efficiency and hydrolysis rates?

Answer:

Hydrolysis competes with amine reactivity. To optimize:

- Buffer Selection : Use non-nucleophilic buffers (e.g., HEPES, pH 8.0) instead of Tris, which contains competing primary amines .

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis while maintaining sufficient reactivity .

- Time Course Analysis : Monitor conjugation efficiency via SDS-PAGE or mass spectrometry at intervals (e.g., 0, 30, 60 min) to identify the optimal reaction window .

Advanced: How can researchers distinguish between successful conjugation and nonspecific adducts using mass spectrometry (MS)?

Answer:

- MS/MS Fragmentation : Succinimidyl thioether adducts produce diagnostic fragments. For example, cleavage of the ethylene glycol backbone generates ions with a mass shift corresponding to the cross-linker (+338.3 Da) .

- Isomer Discrimination : Thiazine rearrangement byproducts (common in cysteine-rich proteins) lack the succinimide ring’s cyclic structure. Use collision-induced dissociation (CID) to differentiate fragmentation patterns .

Advanced: What experimental strategies mitigate data contradictions in cross-linking studies (e.g., inconsistent gel migration)?

Answer:

Contradictions often arise from:

- Heterogeneous Conjugation : Use size-exclusion chromatography (SEC) to separate mono- vs. bis-conjugated species before analysis .

- Disulfide Reduction Artifacts : Include alkylating agents (e.g., iodoacetamide) in lysis buffers to prevent thiol-mediated cross-linker cleavage .

- Validation : Confirm cross-linking specificity via negative controls (omitting the cross-linker) and Western blotting for expected partners .

Basic: How should stability studies be designed for this compound in aqueous solutions?

Answer:

- Hydrolysis Kinetics : Prepare aliquots in PBS (pH 7.4 and 8.5) and quantify intact compound via HPLC at 25°C and 4°C over 24 hours. Half-life () typically ranges from 30 min (pH 8.5) to 2 hours (pH 7.4) .

- Storage Recommendations : Lyophilize and store at −80°C under argon to prevent moisture-induced degradation .

Advanced: What analytical techniques resolve structural heterogeneity in cross-linked products?

Answer:

- Asymmetrical Flow Field-Flow Fractionation (AF4) : Separates conjugates by hydrodynamic radius, resolving aggregates or misfolded complexes .

- Hydrogen-Deuterium Exchange MS (HDX-MS) : Maps conformational changes induced by cross-linking, identifying flexible vs. rigid domains .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Reactivity : Wear nitrile gloves and eye protection—NHS esters react rapidly with skin proteins.

- Hydrolysis Byproducts : Succinic acid and ethylene glycol derivatives require neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.